Procurement Purity Benchmark: methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate vs. Common Unspecified Analogues
The sole publicly available, verifiable purity specification for this compound from a named commercial supplier (Key Organics Ltd.) is 90% . In contrast, numerous structurally related isoxazolone-glycine ester building blocks are listed by non-verified vendors with no publicly disclosed purity data or batch analysis, creating a procurement risk gap. While 90% purity is a defined baseline, researchers must recognize that the remaining 10% may contain stereoisomeric or hydrolytic impurities that are absent from other in-class compounds prepared via different synthetic routes, potentially confounding biological or catalytic assays.
| Evidence Dimension | Vendor-disclosed purity (area% or wt%) |
|---|---|
| Target Compound Data | 90% (Key Organics Ltd.) |
| Comparator Or Baseline | Multiple unnamed isoxazolone-glycine ester analogues from non-verified vendors: purity not publicly disclosed |
| Quantified Difference | Target compound has a documented purity floor; comparators lack any publicly traceable purity metric |
| Conditions | Commercial supplier listing as indexed by ChemicalBook (accessed 2026-04-29) |
Why This Matters
A publicly documented purity specification enables informed go/no-go procurement decisions and allows researchers to plan purification steps, whereas absence of such data introduces unquantifiable risk of contaminant-driven assay artifacts.
